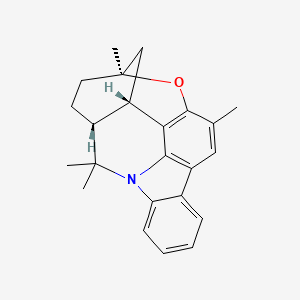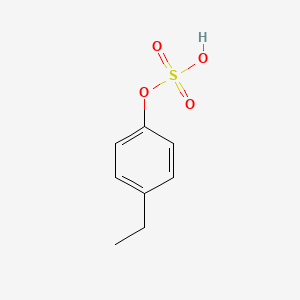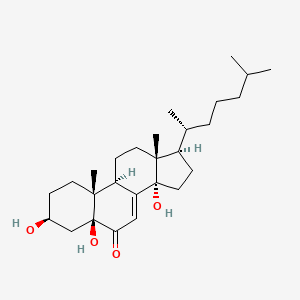![molecular formula C27H33N3O6S B1257918 [6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate](/img/structure/B1257918.png)
[6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atto 655 is a red-absorbing fluorescent dye that is highly suitable for various fluorescence applications. It is known for its high sensitivity, excellent signal-to-noise ratio, and long fluorescence lifetime. The compound is designed for use in single-molecule detection, high-resolution microscopy, and other sensitive fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atto 655 involves multiple steps, including the formation of a rigid structure that prevents cis-trans-isomerization. This rigidity is crucial for maintaining the brightness and stability of the fluorescent signal. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, ATTO-TEC GmbH .
Industrial Production Methods
Industrial production of Atto 655 typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve an assay of ≥85% .
Analyse Des Réactions Chimiques
Types of Reactions
Atto 655 primarily undergoes conjugation reactions, where it is attached to biomolecules such as proteins, nucleic acids, or other substrates. This conjugation is often facilitated by functional groups like NHS esters or maleimides .
Common Reagents and Conditions
Common reagents used in the conjugation of Atto 655 include N-hydroxysuccinimide (NHS) esters and maleimides. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions to preserve the integrity of the biomolecules .
Major Products
The major products formed from these reactions are fluorescently labeled biomolecules, which can be used in various assays and imaging techniques .
Applications De Recherche Scientifique
Atto 655 is widely used in scientific research due to its superior fluorescence properties. Some of its applications include:
Single-Molecule Detection: Atto 655 is highly suitable for single-molecule detection due to its high sensitivity and low background noise.
High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED microscopy benefit from the use of Atto 655 for its excellent photostability and brightness.
Flow Cytometry: Atto 655 is used in flow cytometry for the detection and analysis of cells and other particles.
Fluorescence In-Situ Hybridization (FISH): The dye is used in FISH assays to detect specific nucleic acid sequences within cells.
Biophysical Probes: Atto 655 serves as a biophysical probe for studying binding interactions and molecular dynamics.
Mécanisme D'action
Atto 655 is a zwitterionic dye, meaning it has both positive and negative charges, resulting in a net electrical charge of zero. This property allows it to remain electrically neutral when conjugated to biomolecules. The dye is a strong electron acceptor, and its fluorescence is efficiently quenched by electron donors such as guanine and tryptophan . The fluorescence is excited most efficiently in the range of 640-660 nm .
Comparaison Avec Des Composés Similaires
Atto 655 can be compared with other red-absorbing fluorescent dyes such as Alexa Fluor 647, Cy5, and DyLight 650. Here are some key points of comparison:
Alexa Fluor 647: Similar excitation and emission wavelengths but may differ in photostability and brightness.
Cy5: Known for its high quantum yield and photostability, but Atto 655 may offer better signal-to-noise ratio in certain applications.
DyLight 650: Another red-absorbing dye with comparable properties, but Atto 655’s rigid structure may provide advantages in specific assays.
Conclusion
Atto 655 is a versatile and highly effective fluorescent dye used in a wide range of scientific research applications. Its unique properties, such as high sensitivity, excellent signal-to-noise ratio, and long fluorescence lifetime, make it a valuable tool for researchers in various fields.
Propriétés
Formule moléculaire |
C27H33N3O6S |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
[6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C27H33N3O6S/c1-4-29-9-5-7-17-11-20-24(13-22(17)29)36-25-14-23-19(12-21(25)28-20)18(16-37(33,34)35)15-27(2,3)30(23)10-6-8-26(31)32/h11-14,18H,4-10,15-16H2,1-3H3,(H-,31,32,33,34,35) |
Clé InChI |
FOYVTVSSAMSORJ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(CC(N5CCCC(=O)O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Synonymes |
Atto655 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-S-[(1Z)-N-(sulfoxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257842.png)



![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1257856.png)
![[(8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate](/img/structure/B1257858.png)

